(R)-3-Hydroxypyrrolidine hydrochloride physical and chemical properties
(R)-3-Hydroxypyrrolidine hydrochloride physical and chemical properties
This technical guide provides a comprehensive overview of the physical and chemical properties of (R)-3-Hydroxypyrrolidine hydrochloride, tailored for researchers, scientists, and drug development professionals. This document outlines its chemical identity, physicochemical characteristics, spectral data, and key applications, with a focus on its role in synthetic chemistry and drug discovery.
Chemical Identity and Structure
(R)-3-Hydroxypyrrolidine hydrochloride is a chiral organic compound widely utilized as a building block in the synthesis of various pharmaceutical agents. Its structure consists of a five-membered pyrrolidine ring substituted with a hydroxyl group at the third position, with the stereochemistry at this chiral center being (R). It is supplied as a hydrochloride salt to improve its stability and handling characteristics.
Molecular Structure:
Physical and Chemical Properties
A summary of the key physical and chemical properties of (R)-3-Hydroxypyrrolidine hydrochloride is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value |
| CAS Number | 104706-47-0 |
| Molecular Formula | C₄H₉NO·HCl |
| Molecular Weight | 123.58 g/mol |
| Appearance | Off-white to yellow or pale brown crystalline powder[1] |
| Melting Point | 102 - 107 °C[1] |
| Optical Rotation | [α]²⁰/D = -7.5 ± 1° (c=3.5 in CH₃OH)[1] |
| Purity | ≥ 98% (assay)[1] |
| Solubility | Soluble in DMSO and Methanol |
| Storage Conditions | Store at 0 - 8 °C under an inert atmosphere[1] |
Spectral Data
Detailed spectral data is essential for the identification and characterization of (R)-3-Hydroxypyrrolidine hydrochloride.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~9.49 | br s | NH₂⁺ |
| ~5.42 | br s | OH |
| ~4.39 | m | CH-OH |
| ~3.21 - 3.00 | m | CH₂-N |
| ~1.89 - 1.86 | m | CH₂-CH₂ |
| Solvent: DMSO-d₆ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule. While specific peak data from search results is limited, typical chemical shifts for similar structures are provided below.
| Chemical Shift (δ) ppm | Assignment |
| ~68-70 | C-OH |
| ~52-54 | CH₂-N (adjacent to CH-OH) |
| ~43-45 | CH₂-N |
| ~33-35 | CH₂-CH₂ |
| Note: These are estimated values and may vary based on solvent and experimental conditions. |
Infrared (IR) Spectroscopy
The IR spectrum indicates the functional groups present in the molecule. Key absorption bands are expected in the following regions:
| Wavenumber (cm⁻¹) | Assignment |
| 3400-3200 (broad) | O-H stretch |
| 3200-2800 | N-H stretch (as ammonium) |
| 2960-2850 | C-H stretch (aliphatic) |
| 1600-1500 | N-H bend |
| 1100-1000 | C-O stretch |
Experimental Protocols
Detailed methodologies for key analytical procedures are provided below.
Determination of Melting Point
Objective: To determine the melting range of (R)-3-Hydroxypyrrolidine hydrochloride.
Methodology:
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A small amount of the crystalline sample is finely ground and packed into a capillary tube to a height of 2-3 mm.
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The capillary tube is placed in a calibrated melting point apparatus.
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The sample is heated at a steady rate of 1-2 °C per minute.
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The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.
Determination of Optical Rotation
Objective: To measure the specific rotation of (R)-3-Hydroxypyrrolidine hydrochloride.
Methodology:
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Sample Preparation: A solution of (R)-3-Hydroxypyrrolidine hydrochloride is prepared by accurately weighing approximately 350 mg of the substance and dissolving it in 10 mL of methanol.
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Instrumentation: A calibrated polarimeter is used, typically with a sodium lamp (D-line, 589 nm) as the light source. The temperature of the sample cell is maintained at 20 °C.
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Measurement: The polarimeter tube is rinsed and filled with the prepared solution, ensuring no air bubbles are present in the light path. The observed rotation (α) is measured.
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Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length of the polarimeter tube in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Applications in Synthesis
(R)-3-Hydroxypyrrolidine hydrochloride is a valuable chiral building block in asymmetric synthesis, primarily used for the preparation of enantiomerically pure pharmaceuticals.
Role as a Chiral Auxiliary
A chiral auxiliary is a temporary chiral group that directs the stereoselective formation of a new chiral center in a substrate. The general workflow for using a chiral auxiliary is depicted below.
Caption: General workflow for chiral auxiliary-based asymmetric synthesis.
Synthesis of Darifenacin
(R)-3-Hydroxypyrrolidine hydrochloride is a key starting material in the synthesis of Darifenacin, a muscarinic M3 receptor antagonist used to treat overactive bladder.[2] A simplified synthetic pathway is outlined below.
Caption: Simplified synthetic route to Darifenacin.
Role in Biological Pathways
Derivatives of (R)-3-Hydroxypyrrolidine are often designed to interact with specific biological targets. For instance, Darifenacin, synthesized from this precursor, is a selective antagonist of the muscarinic M3 receptor.
Muscarinic M3 Receptor Antagonism
Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine. The M3 subtype is predominantly found on smooth muscle cells and glandular tissue. Antagonism of this receptor leads to smooth muscle relaxation and reduced glandular secretions.
Caption: Mechanism of muscarinic M3 receptor antagonism by Darifenacin.
Safety and Handling
(R)-3-Hydroxypyrrolidine hydrochloride should be handled in a well-ventilated area by trained personnel. It is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
(R)-3-Hydroxypyrrolidine hydrochloride is a fundamentally important chiral building block in modern organic synthesis. Its well-defined stereochemistry and versatile functional groups make it an invaluable precursor for the enantioselective synthesis of a wide range of biologically active molecules, particularly in the development of new therapeutics. A thorough understanding of its physical, chemical, and spectral properties is essential for its effective and safe utilization in research and development.
